molecular formula C20H21N3O3S B11314444 1-(3-Methylpiperidin-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(3-Methylpiperidin-1-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11314444
M. Wt: 383.5 g/mol
InChI Key: HABRVMBYMSXTAC-UHFFFAOYSA-N
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Description

1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps. The key steps include the formation of the piperidine ring, the thiophene ring, and the oxadiazole ring, followed by their coupling to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(3-METHYLPIPERIDIN-1-YL)-2-{2-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to its specific combination of functional groups and rings. Similar compounds include those with piperidine, thiophene, or oxadiazole rings but lacking the specific arrangement found in this compound. This unique structure may confer distinct properties and activities, making it valuable for specific applications .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-[2-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone

InChI

InChI=1S/C20H21N3O3S/c1-14-6-4-10-23(12-14)18(24)13-25-16-8-3-2-7-15(16)19-21-20(26-22-19)17-9-5-11-27-17/h2-3,5,7-9,11,14H,4,6,10,12-13H2,1H3

InChI Key

HABRVMBYMSXTAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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